molecular formula C7H9NO B057107 4-Oxocyclohexanecarbonitrile CAS No. 34916-10-4

4-Oxocyclohexanecarbonitrile

Cat. No. B057107
CAS RN: 34916-10-4
M. Wt: 123.15 g/mol
InChI Key: QIWQJGMBIABGRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Oxocyclohexanecarbonitrile and its derivatives involves various methods. For instance, 4-oxo-2,6-diaryl-cyclohexane-1,1-dicarbonitriles can be synthesized through a stereoselective double Michael addition of malononitrile to 1,5-disubstituted pentadien-3-ones, catalyzed by quinine, yielding moderate to good yields with excellent diastereoselectivity (Fusco & Lattanzi, 2011).

Molecular Structure Analysis

The molecular structure of 4-Oxocyclohexanecarbonitrile derivatives has been elucidated through various spectroscopic techniques and X-ray crystallography. For example, the structure of substituted 1-aminocyclohexene-2,4-dicarbonitriles was established from spectroscopic data and confirmed through X-ray crystallography, revealing detailed insights into their stereochemical configurations and solid-state conformations (Lorente et al., 1995).

Chemical Reactions and Properties

4-Oxocyclohexanecarbonitrile undergoes various chemical reactions, demonstrating its reactivity and versatility as a chemical intermediate. The compound can react with amines, leading to new amino-substituted pyrrolidinones and dihydropyrrolones, showcasing its utility in synthesizing fused heterocyclic compounds (Sheverdov et al., 2004).

Physical Properties Analysis

Research on 4-Oxocyclohexanecarbonitrile often includes investigations into its physical properties, such as solubility, melting point, and crystalline structure. These properties are crucial for understanding its behavior in various solvents and conditions, although specific studies focusing solely on the physical properties of 4-Oxocyclohexanecarbonitrile were not identified in the current search.

Chemical Properties Analysis

The chemical properties of 4-Oxocyclohexanecarbonitrile, including its reactivity with different chemical agents and under various conditions, are central to its application in synthetic chemistry. For instance, its reactivity under conditions of matrix isolation with small molecules like molecular oxygen and carbon monoxide highlights its potential in synthesizing carbonyl O-oxides and ketenes, underscoring its extreme electrophilicity (Sander et al., 2000).

Scientific Research Applications

  • Synthesis of Cyclohexanones : A method for synthesizing 4-oxo-2,6-diaryl-cyclohexane-1,1-dicarbonitriles via double Michael addition of malononitrile to 1,5-disubstituted pentadien-3-ones, using quinine as a catalyst. This process affords cyclohexanones with good yields and diastereoselectivity (Fusco & Lattanzi, 2011).

  • Formation of Pyrazoloquinazoline Derivatives : The reaction of various anthranilic acid derivatives with 4-Oxocyclohexanecarbonitrile under specific conditions results in the formation of pyrazolo[1,5-a]quinazolin-5-ones. This cascade condensation–intramolecular acylation process yields novel heterocyclic scaffolds (Kovacs et al., 2015).

  • Asymmetric Organocatalytic Synthesis : An asymmetric synthesis method for 2,6-disubstituted 4-hydroxy-3-oxocyclohex-3-ene-1,1-dicarbonitriles has been developed. This involves a domino double-Michael addition of 1,5-disubstituted 1-hydroxy-1,4-dien-3-ones to 2-alkylidenemalononitriles, using quinine as a catalyst. This process yields chiral 4-hydroxy-3-oxocyclohex-3-enes with good yields and enantioselectivities (Jang et al., 2015).

  • Laser Flash Photolysis Studies : Investigation of the reactions of 4-Oxocyclohexanecarbonitrile derivatives using laser flash photolysis techniques. This study contributes to understanding the reaction mechanisms involving highly reactive compounds (Arnold et al., 1992).

  • Biomimetic Activation of Hydrocarbons : Research on the oxidation of hydrocarbons like cyclohexane to cyclohexanol and cyclohexanone using atmospheric oxygen in the presence of various metal chlorides. This biomimetic approach is significant for understanding and developing new oxidation processes (Druzhinina & Shul’pin, 1991).

  • Study on Bromo Derivatives : Research focused on the structure and stereochemistry of various bromo derivatives of 4-Oxocyclohexanecarbonitrile. The study includes discussions on dehydrobromination of these derivatives to cyclohexadienones (Ebner et al., 1982).

Safety And Hazards

4-Oxocyclohexanecarbonitrile is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The precautionary statements include P301 + P312 + P330 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWQJGMBIABGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481722
Record name 4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxocyclohexanecarbonitrile

CAS RN

34916-10-4
Record name 4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxocyclohexane-1-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1,4-dioxaspiro[4,5]decane-8-carbonitrile (15.86 g, 94.8 mmol) (prepared according to the procedure in Lucija Peterlin-Masic, Andreja Jurca, Petra Marrinko, Anita Jancar and Danijel Kikelj, Tetrahedron 2002, 58, 1557-1563), in a mixture of aqueous hydrochloric acid (2 N, 60 mL) and acetone (100 mL) was refluxed overnight. The acetone was removed by evaporation. The aqueous phase was extracted with ethyl acetate three times. The combined organic extracts were washed with water one time and then dried over magnesium sulfate. The solution was filtered and concentrated to yield 4-oxo-cyclohexanecarbonitrile as a colorless oil, which was used in the next reaction without purification.
Quantity
15.86 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxocyclohexanecarbonitrile
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4-Oxocyclohexanecarbonitrile
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4-Oxocyclohexanecarbonitrile
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4-Oxocyclohexanecarbonitrile
Reactant of Route 5
4-Oxocyclohexanecarbonitrile
Reactant of Route 6
4-Oxocyclohexanecarbonitrile

Citations

For This Compound
28
Citations
H SHIRAI, T YASHIRO, T SATO - Chemical and Pharmaceutical …, 1969 - jstage.jst.go.jp
… Reduction of 1—(m—methoxyphenyl)—4—oxocyclohexanecarbonitrile (IV) 3) with sodium borohydride at room temperature gave 91% yield of the hydroxy—nitrile (V) in which the …
Number of citations: 18 www.jstage.jst.go.jp
K ITOH, Y OKA - Chemical and Pharmaceutical Bulletin, 1980 - jstage.jst.go.jp
… 1-(2,3-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile (10) Compound 9 (370 g) was added dropwise to a refluxed suspension of NaH (50% in oil, 50 g) in toluene (500 ml) during 3 hr …
Number of citations: 4 www.jstage.jst.go.jp
JW Huffman, CE Opliger - The Journal of Organic Chemistry, 1971 - ACS Publications
… l-(2',3'-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile (14). … To the cold mixture was added a mixture of 5.50 g of l-(2',3'-dimethoxyphenyl)-4oxocyclohexanecarbonitrile (14) in 100 ml …
Number of citations: 11 pubs.acs.org
R Adepu, D Rambabu, B Prasad, CLT Meda… - Organic & …, 2012 - pubs.rsc.org
Novel thieno[2,3-d]pyrimidines containing a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile were designed as potential inhibitors of …
Number of citations: 36 pubs.rsc.org
J Ma, TX Liu, P Zhang, X Zhao, G Zhang - Organic Letters, 2021 - ACS Publications
… In addition to cyclohexanone 2a, a wide range of cyclic aliphatic ketones, including ethyl 4-oxocyclohexanecarboxylate 2b, 4-oxocyclohexanecarbonitrile 2c, 4-phenylcyclohexanone 2d…
Number of citations: 11 pubs.acs.org
M TAKEDA, H INOUE, K NOGUCHI… - Chemical and …, 1976 - jstage.jst.go.jp
… of agonist (analgetic) "and narcotic antagonist components with a low grade of physical dependence capacity, from 1-(3—methoxyphenyl)-4—oxocyclohexanecarbonitrile. The rather …
Number of citations: 17 www.jstage.jst.go.jp
RJ Mycka, S Duez, S Bernhardt… - The Journal of …, 2012 - ACS Publications
Deprotonating substituted cyclohexanecarbonitriles with TMPZnCl·LiCl affords zincated nitriles that diastereoselectively couple with aryl bromides in the presence of catalytic Pd(OAc) 2 …
Number of citations: 16 pubs.acs.org
O Rabal, E San Jose-Eneriz, X Agirre… - Journal of Medicinal …, 2021 - ACS Publications
Concomitant inhibition of key epigenetic pathways involved in silencing tumor suppressor genes has been recognized as a promising strategy for cancer therapy. Herein, we report a …
Number of citations: 10 pubs.acs.org
JE Im, JD Lee, HY Kim, HR Kim, DW Seo, KB Kim - Toxicology in Vitro, 2023 - Elsevier
As global awareness of animal welfare spreads, the development of alternative animal test models is increasingly necessary. The purpose of this study was to develop a practical …
Number of citations: 2 www.sciencedirect.com
AM Olivares - Transition-Metal-Catalyzed Reactions …, 2019 - search.proquest.com
Zinc flake (-325 mesh, Alfa Aesar), palladium (II) chloride (Stem Chemicals), and nickel (II) bromide 2-methoxyethyl ether (NiBr2• diglyme, Sigma Aldrich), were used as received and …
Number of citations: 2 search.proquest.com

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